molecular formula C11H13ClN4O4 B12371191 (2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12371191
M. Wt: 300.70 g/mol
InChI Key: LIDWXUGNGGWNEU-JDUFNJJTSA-N
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Description

The compound “(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a complex organic molecule that features a combination of an imidazo[4,5-c]pyridine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include precursors for the imidazo[4,5-c]pyridine ring and the oxolane ring. Common synthetic routes may involve:

    Formation of the imidazo[4,5-c]pyridine ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the oxolane ring: This step might involve nucleophilic substitution or addition reactions to attach the oxolane ring to the imidazo[4,5-c]pyridine core.

    Functional group modifications: Introduction of the amino and chloro groups, as well as the hydroxymethyl group, through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.

    Reduction: Reduction of the imidazo[4,5-c]pyridine ring.

    Substitution: Halogenation or amination reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential as a biochemical probe or a ligand for specific receptors. Its structural features could enable interactions with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5R)-2-(4-amino-6-chloropyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,3S,5R)-2-(4-amino-6-bromoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures. This combination can impart unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13ClN4O4

Molecular Weight

300.70 g/mol

IUPAC Name

(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8?,9+,11-/m1/s1

InChI Key

LIDWXUGNGGWNEU-JDUFNJJTSA-N

Isomeric SMILES

C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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